4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide

説明

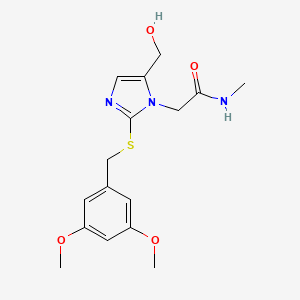

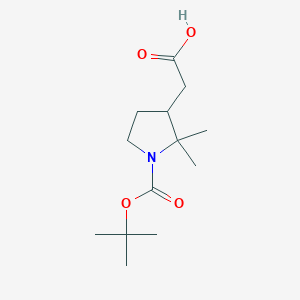

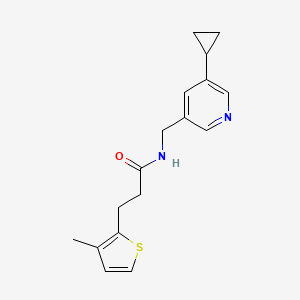

4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a chemical compound with a molecular weight of 262.28 and a molecular formula of C12H10N2O3S . It is intended for research use only .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 164.73°C and a predicted boiling point of approximately 457.3°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 , and the predicted refractive index is n20D 1.62 .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those related to 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide, have been extensively studied. For example, El-Gaby et al. (2018) described the preparation of sulfonamides through diazotization and subsequent reactions to form naphtho[1,2-b]furans and benzo[h]chromenes, showcasing the versatility of sulfonamide chemistry in creating heterocyclic compounds with potential biological activity (El-Gaby et al., 2018). Similarly, Rao et al. (2007) detailed a one-pot synthesis method leading to chromene and benzo[b]furan derivatives from a single oxo-ylide, indicating the efficiency of modern synthetic approaches in generating complex structures (Rao et al., 2007).

Biological Screening and Potential Applications

The biological screening of sulfonamide derivatives has been a significant area of interest, with studies investigating their antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, Sekhar et al. (2009) conducted genome-wide analysis and docking studies on diaryl furan sulfonamide analogs, demonstrating their potential as anti-inflammatory and antithrombotic agents by targeting enzymes like cyclooxygenase-2 and lipoxygenase (Sekhar et al., 2009). Furthermore, Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and assessed their cytotoxic activities against tumor cell lines, highlighting the anticancer potential of sulfonamide derivatives (Kucukoglu et al., 2016).

Materials Science Applications

In addition to medicinal chemistry, sulfonamides like this compound have applications in materials science. For example, Sappani and Karthikeyan (2014) explored the use of related sulfonamide compounds as corrosion inhibitors for mild steel in acidic media, demonstrating the compound's potential in protecting industrial materials (Sappani & Karthikeyan, 2014).

Safety and Hazards

The safety information for 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCZCNCAKWYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)